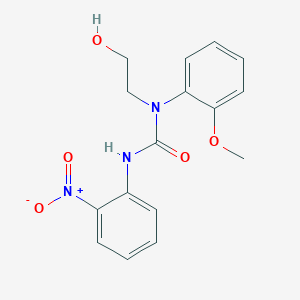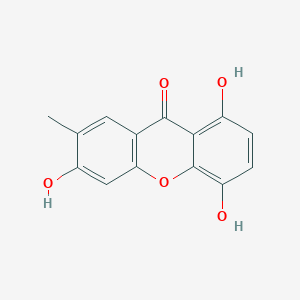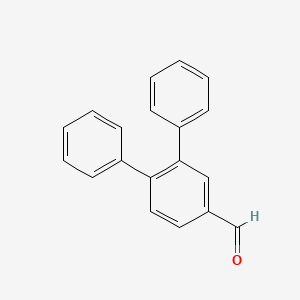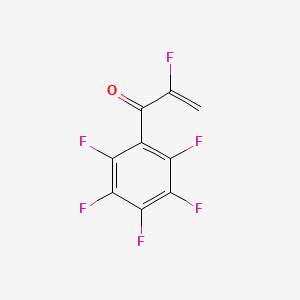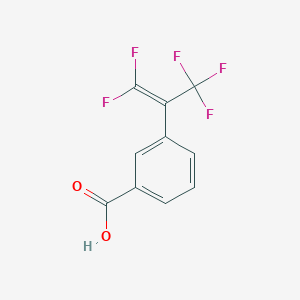
3-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid is a fluorinated organic compound with the molecular formula C10H5F5O2 This compound is characterized by the presence of a benzoic acid moiety substituted with a pentafluoropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane to produce 1,1,3,3,3-pentafluoropropene, which can then be reacted with a benzoic acid derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydrofluorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The fluorine atoms in the pentafluoropropenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways. This compound may be used in the design of fluorinated drugs or probes.
Medicine: The introduction of fluorine atoms into drug molecules can enhance their metabolic stability and bioavailability. This compound may serve as a precursor in the synthesis of fluorinated pharmaceuticals.
Industry: Fluorinated compounds are widely used in industrial applications, including the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 3-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, binding affinity, and interaction with molecular targets. The exact molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,3-Pentafluoropropene: This compound is a precursor in the synthesis of 3-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid and shares similar fluorinated properties.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with applications in organic synthesis and industrial processes.
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: A related fluorinated compound with distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzoic acid moiety and a pentafluoropropenyl group. This combination imparts unique reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
61587-28-8 |
|---|---|
Molecular Formula |
C10H5F5O2 |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzoic acid |
InChI |
InChI=1S/C10H5F5O2/c11-8(12)7(10(13,14)15)5-2-1-3-6(4-5)9(16)17/h1-4H,(H,16,17) |
InChI Key |
XGHOEFSSLDKACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


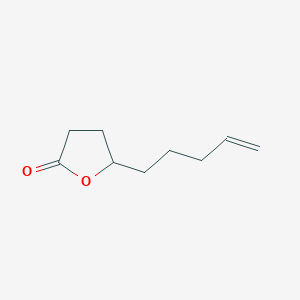
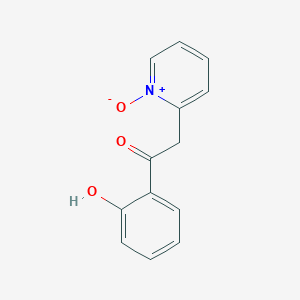
![1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14582778.png)
![2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14582779.png)
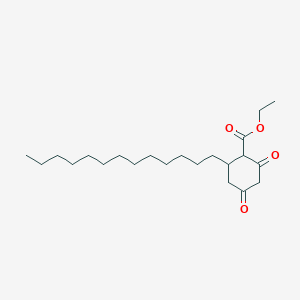
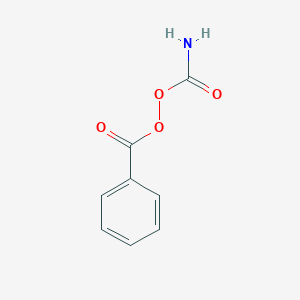
![2,2'-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid](/img/structure/B14582795.png)
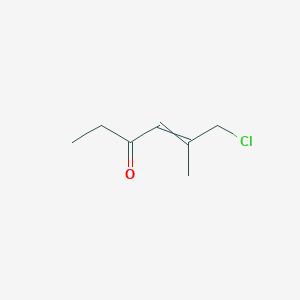
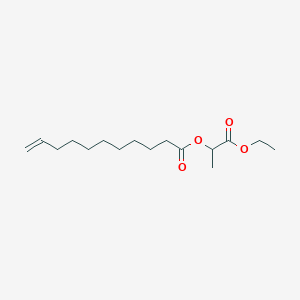
![1-(4-Methylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14582809.png)
